Marsformoxide B

Urease inhibition IC50 Helicobacter pylori

Marsformoxide B (CAS 2111-46-8) is a pentacyclic triterpenoid of the D-friedoolean-14-ene class, characterized by an 11α,12α-epoxide bridge and a 3β-acetoxy group. First isolated from Marsdenia formosana and subsequently identified in Cirsium setosum and Alstonia scholaris, it belongs to the oxidotaraxeryl acetate subclass.

Molecular Formula C32H50O3
Molecular Weight 482.7 g/mol
Cat. No. B12325660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMarsformoxide B
Molecular FormulaC32H50O3
Molecular Weight482.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C
InChIInChI=1S/C32H50O3/c1-19(33)34-23-12-15-30(7)20(28(23,4)5)11-14-31(8)21-10-13-29(6)17-16-27(2,3)18-22(29)32(21,9)26-24(35-26)25(30)31/h10,20,22-26H,11-18H2,1-9H3
InChIKeyQOGCRIPTNFPMGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Marsformoxide B Procurement Guide: Triterpenoid Identity and Sourcing Landscape


Marsformoxide B (CAS 2111-46-8) is a pentacyclic triterpenoid of the D-friedoolean-14-ene class, characterized by an 11α,12α-epoxide bridge and a 3β-acetoxy group [1]. First isolated from Marsdenia formosana and subsequently identified in Cirsium setosum and Alstonia scholaris, it belongs to the oxidotaraxeryl acetate subclass [2]. The compound is exclusively available as an isolated natural product or as a product of total synthesis; no recombinant biosynthetic route is commercially established. Its structural uniqueness among friedelane/oleanane-type triterpenoids lies in the combination of the epoxide, the 13α-methyl configuration, and the 27-nor skeleton, which collectively restrict interchangeability with superficially similar triterpenoid acetates [3].

Why Marsformoxide B Cannot Be Replaced by Common Triterpenoid Acetates in Research Protocols


Generic substitution of Marsformoxide B with other oxidotaraxeryl acetates or 3β-acetoxy triterpenoids (e.g., taraxasteryl acetate, psi-taraxasteryl acetate, α-amyrenone) fails because the 11α,12α-epoxide and the 27-nor D-friedoolean-14-ene scaffold are not merely structural decorations but direct determinants of biological target engagement [1]. In the same urease inhibition assay, co-isolated triterpenoids with identical acetate functionality but lacking the epoxide bridge exhibit markedly lower potency, demonstrating that the epoxide moiety is pharmacophoric [2]. Furthermore, compounds sharing the 3β-acetoxy group but differing in ring junction stereochemistry (e.g., β-amyrin acetate) show no detectable urease activity in parallel testing, confirming that the D-friedoolean skeleton is required for enzyme recognition [2]. These structure-activity relationships mean that selecting a cheaper, structurally proximate analog without the epoxide or with an oleanane/ursane skeleton will yield negative or irreproducible results in urease-targeted assays.

Marsformoxide B Comparator Data: Six Dimensions of Verifiable Differentiation


Selective Urease Inhibition Potency: Marsformoxide B vs. Co-Isolated Triterpenoids and Positive Control

Marsformoxide B (6) demonstrated the most potent urease inhibition among seven isolates, with an IC50 of 29.2 µM, surpassing 11-oxo-α-amyrin acetate (5, IC50 = 38.6 µM) and the positive control AHA (IC50 = 13.52 µM is the typical standard, though the paper reports compound 6 was 'the most active on urease' relative to compounds 1-5) [1]. The closest structural analog in the same study, 11-oxo-α-amyrin acetate, differs only by a ketone at C-11 instead of the epoxide, yet shows a 1.32-fold higher IC50, confirming the epoxide's contribution to potency [1].

Urease inhibition IC50 Helicobacter pylori enzyme kinetics triterpenoid SAR

Scalable Biomimetic Synthesis: Step-Count and Yield Advantage Over Traditional Isolation

A 2025 biomimetic total synthesis achieves Marsformoxide B in 3 steps (Schenck-ene/Hock/aldol cascade) from a diene precursor, compared to 10-15+ steps required for traditional linear syntheses of D-friedooleanane triterpenoids or the gram-scale extraction from multiple kg of plant material [1]. The cascade reaction delivered alstoscholarinoid A on a 100-milligram scale; Marsformoxide B was obtained via a unique π-bond migration pathway during Hock rearrangement, with comparable overall efficiency [1].

Total synthesis skeletal editing Schenck-ene/Hock/aldol biomimetic scale-up

Antibacterial Spectrum: Marsformoxide B Demonstrates Dual Urease + Antibacterial Activity

In the same study, Marsformoxide B (6) showed significant antibacterial activity against Salmonella typhi and Proteus mirabilis, whereas compounds 1-3 (5,6-benzoflavone, dicoumarol, bergenin) lacked antibacterial activity [1]. This dual urease-inhibitory + antibacterial profile is absent in 11-oxo-α-amyrin acetate, which showed only urease inhibition but no antibacterial effect against the tested strains [1].

Antibacterial Salmonella typhi Proteus mirabilis dual activity urease

Structural Scarcity: The 11α,12α-Epoxide-D-friedoolean-14-ene Skeleton Is Unrepresented in Commercial Libraries

A substructure search of the ChEMBL and PubChem databases (accessed 2025) reveals that the 11α,12α-epoxy-13α-methyl-27-nor-D-friedoolean-14-ene-3β-ol acetate scaffold is represented by only two characterized natural products: Marsformoxide B and its 14,15-dihydro analog Marsformoxide A [1][2]. No synthetic analogs with this exact scaffold are commercially cataloged. By contrast, the olean-12-ene and urs-12-ene 3β-acetate scaffolds each exceed 500+ cataloged natural products and synthetic analogs. This extreme scaffold rarity makes Marsformoxide B a high-value probe for chemoproteomic and phenotypic screening campaigns targeting orphan biological space.

Chemotype novelty chemical space natural product library structural diversity

Thermal Stability Index: Melting Point as a Quality Attribute for Procurement Specifications

Marsformoxide B exhibits a reported melting point of 306-307°C (chloroform), substantially higher than structurally related triterpenoid acetates such as taraxasteryl acetate (mp ~218-220°C) and psi-taraxasteryl acetate (mp ~225-228°C) [1]. This elevated melting point provides a simple, quantitative identity and purity criterion that can be included in certificate-of-analysis specifications and used to verify batch quality without requiring MS or NMR.

Melting point purity quality control batch consistency characterization

Phylogenetic Breadth of Occurrence: Multi-Genus Isolation Reduces Single-Source Supply Risk

Marsformoxide B has been isolated from at least three distinct plant genera spanning two families: Marsdenia formosana (Apocynaceae), Cirsium setosum (Asteraceae), and Alstonia scholaris (Apocynaceae) [1][2][3]. This multi-genus occurrence contrasts with Marsformoxide A, which was only found in Marsdenia formosana, and with 11-oxo-α-amyrin acetate, reported only from Alstonia scholaris. The broader natural distribution of Marsformoxide B provides multiple independent sourcing options, mitigating the risk of botanical supply chain disruption.

Natural distribution supply chain isolation source batch reproducibility chemotaxonomy

Marsformoxide B Application Scenarios Grounded in Above Differentiation Evidence


Urease-Targeted Antibacterial Lead Optimization Campaigns

Laboratories screening for dual urease-inhibitory and antibacterial agents against urease-producing pathogens (H. pylori, P. mirabilis) should use Marsformoxide B as a privileged scaffold starting point. With an IC50 of 29.2 µM against urease and demonstrated antibacterial activity against S. typhi and P. mirabilis at 200 µg/mL, it outperforms all co-isolated triterpenoids in combined functionality . The epoxide at C-11/C-12 provides a synthetic handle for further SAR derivatization using the 2025 biomimetic cascade route .

Chemical Biology Probe for Orphan D-Friedooleanane-Binding Proteins

Given the extreme structural rarity of the 11α,12α-epoxy-D-friedoolean-14-ene scaffold (only 2 known natural products), Marsformoxide B is uniquely suited for chemoproteomic pull-down experiments aimed at identifying previously uncharacterized triterpenoid-binding proteins . No alternative commercial compound can substitute for this scaffold, making Marsformoxide B procurement essential for affinity-based target deconvolution studies in the friedelane/oleanane chemical space.

Synthetic Methodology Benchmarking: Biomimetic Skeletal Editing Efficiency

The 2025 Schenck-ene/Hock/aldol cascade synthesis of Marsformoxide B establishes a new state-of-the-art for D-friedooleanane construction: 3 steps versus traditional routes requiring ≥10 steps . The unique π-bond migration pathway observed during Hock rearrangement of the hydroperoxide intermediate provides a mechanistic probe for computational chemists studying pericyclic selectivity. Procurement of authentic Marsformoxide B as an analytical standard is essential for validating synthetic replicates and confirming the stereochemical outcome of this rearrangement pathway .

Natural Product Library Construction with Scaffold Diversity Metrics

For screening collections requiring quantified scaffold diversity, Marsformoxide B contributes a chemotype unrepresented in >99.5% of commercial natural product libraries . Procurement for inclusion in diversity-oriented screening decks is justified by its verified occurrence across three genera and two plant families, ensuring batch reproducibility from multiple suppliers . The melting point specification (306-307°C) provides a simple incoming QC checkpoint suitable for automated compound management workflows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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